3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Catalog No.
S15676546
CAS No.
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Product Name

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

IUPAC Name

3-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10(13-12-9)7-5-11-6-7/h7,11H,1-6H2,(H,12,13)

InChI Key

SDPZCTNFAVTBIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3CNC3

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound characterized by a bicyclic structure that includes an indazole moiety fused with a tetrahydro framework and an azetidine substituent. The molecular formula of this compound is C11H14N4, and it features multiple nitrogen atoms within its structure, contributing to its potential reactivity and biological activity. The presence of the azetidine ring adds to its uniqueness, as this four-membered ring is known for its strain and reactivity in organic synthesis.

The chemical behavior of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be influenced by its functional groups. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the azetidine and indazole rings can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The compound can undergo reduction using agents like lithium aluminum hydride or sodium borohydride, leading to various derivatives.
  • Acid-Base Reactions: The nitrogen atoms can also engage in acid-base chemistry, affecting solubility and reactivity.

Compounds with indazole structures often exhibit significant biological activities. 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has been studied for its potential pharmacological properties, particularly:

  • Anticancer Activity: Indazole derivatives have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth.
  • Anti-inflammatory Effects: Some studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Properties: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The synthesis of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions:

  • Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Introduction of the Azetidine Ring: This step often utilizes azetidine precursors in a nucleophilic addition reaction to form the desired compound.
  • Final Modifications: Additional steps may include functional group modifications or further cyclization to enhance biological activity or solubility.

The unique structure of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole opens avenues for various applications:

  • Pharmaceutical Development: As a potential drug candidate for cancer and inflammatory diseases.
  • Chemical Probes: Utilized in research to study biological pathways and mechanisms.
  • Agrochemicals: Potential use in developing new agrochemical agents due to its biological activity .

Interaction studies are crucial for understanding how 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole interacts with biological targets:

  • Protein Kinase Inhibition: Investigations into its ability to inhibit specific kinases have shown promise in cancer treatment contexts.
  • Receptor Binding Studies: Research into how this compound binds to neurotransmitter receptors could elucidate its neuroprotective effects.

Several compounds share structural similarities with 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole. Here are some notable examples:

Compound NameStructureUnique Features
4,5,6,7-Tetrahydro-1H-indazoleC7H10N2Lacks the azetidine ring; simpler structure.
N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazoleC12H12F2N2Contains a fluorophenyl group; enhanced lipophilicity.
1-(N-Boc-Azetidin-3-yl)-IndoleC13H16N2O2Incorporates an indole moiety; used in medicinal chemistry.

The distinct presence of the azetidine ring in 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole sets it apart from these compounds by potentially enhancing its reactivity and biological activity.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.126597491 g/mol

Monoisotopic Mass

177.126597491 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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